2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 involves its inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders. By increasing the levels of GABA in the brain, 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 reduces neuronal activity and has a calming effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 are primarily related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders. By increasing the levels of GABA in the brain, 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 reduces neuronal activity and has a calming effect on the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 in lab experiments is its potent and selective inhibition of GABA transaminase. This allows researchers to manipulate the levels of GABA in the brain and study its effects on neuronal activity and behavior. However, one limitation of using 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 in lab experiments is its potential for off-target effects, as it may interact with other enzymes or receptors in the brain.
Future Directions
There are several potential future directions for the study of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 and its therapeutic applications. One area of interest is the use of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 in the treatment of epilepsy, as preclinical studies have demonstrated its ability to reduce seizure activity. Additionally, 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 may have potential applications in the treatment of addiction and anxiety disorders, as it has been shown to reduce drug-seeking behavior and have anxiolytic effects in animal models. Further research is needed to determine the safety and efficacy of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 in human clinical trials and to explore its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 involves several steps, including the reaction of 2-cyclopropylacetyl chloride with piperazine, followed by the addition of 5-chloro-2-methylphenylboronic acid and palladium catalyst. The resulting compound is then treated with hydrochloric acid to yield 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115.
Scientific Research Applications
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 has been shown to increase the levels of GABA in the brain, leading to decreased neuronal activity and reduced seizure activity. Additionally, 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide-115 has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-12-2-3-13(17)10-15(12)20-8-6-19(7-9-20)11-16(21)18-14-4-5-14/h2-3,10,14H,4-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMWCCTXIGRCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclopropylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.